Nor Propoxyphene Maleate Salt
Description
Rationale for Comprehensive Chemical and Analytical Investigation
A comprehensive chemical and analytical investigation of norpropoxyphene (B1213060) maleate (B1232345) salt is necessitated by several critical factors, primarily revolving around public health and safety. The parent drug, propoxyphene, was withdrawn from the market in the United States and Europe due to concerns over its potential for causing fatal cardiac arrhythmias, a risk significantly attributed to its metabolite, norpropoxyphene. wikipedia.orgmedlineplus.gov
The primary rationale for this intensive investigation includes:
Cardiotoxicity: Norpropoxyphene is a potent blocker of cardiac sodium and potassium channels, particularly the hERG (human Ether-à-go-go-Related Gene) potassium ion channels. wikipedia.orgclinpgx.org This channel blockade can lead to a prolongation of the QT interval on an electrocardiogram (ECG), which is a biomarker for an increased risk of life-threatening cardiac arrhythmias such as Torsades de Pointes. nih.govresearchgate.net
Accumulation and Long Half-Life: Norpropoxyphene has a considerably longer elimination half-life (up to 36 hours) compared to its parent compound, propoxyphene (6-12 hours). wikipedia.orgnih.gov This leads to its accumulation in tissues, including the heart, with chronic use of propoxyphene-containing medications. wikipedia.orgnih.gov This accumulation exacerbates its cardiotoxic effects.
Forensic and Clinical Toxicology: Accurate and reliable analytical methods for the detection and quantification of norpropoxyphene are essential in forensic toxicology to determine the cause of death in overdose cases. faa.gov In clinical settings, monitoring norpropoxyphene levels can help in managing and understanding adverse drug reactions. The instability of norpropoxyphene in alkaline conditions, where it can rearrange to a more stable amide form, presents a significant analytical challenge, necessitating the development of specific and robust detection methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). oup.comresearchgate.net
The availability of a certified reference material like norpropoxyphene maleate salt is crucial for the validation and quality control of these analytical methods. sigmaaldrich.com
Historical Development of Related Chemical Entities (Pre-Clinical Discovery and Characterization)
The story of norpropoxyphene is intrinsically linked to its parent compound, propoxyphene. Propoxyphene was first synthesized in the 1950s and was introduced for clinical use in the United States in 1957. nih.govnih.gov It was developed by Eli Lilly and Company as a synthetic opioid analgesic with a chemical structure similar to methadone. nih.gov
Early pre-clinical studies characterized propoxyphene as a weak analgesic. nih.gov Its analgesic potency was found to be less than that of other opioids like morphine and codeine. drugbank.com The initial pharmacological characterization identified its primary mechanism of action as an agonist at opioid receptors. acs.org
Chemical and Analytical Data
The following tables provide key chemical and analytical information for Norpropoxyphene Maleate Salt.
Table 1: Chemical Properties of Norpropoxyphene Maleate Salt
| Property | Value | Source(s) |
| Chemical Name | (2S,3R)-3-methyl-4-(methylamino)-1,2-diphenylbutan-2-yl propionate (B1217596) maleate | sigmaaldrich.com |
| CAS Number | 38910-73-5 | caymanchem.com |
| Molecular Formula | C₂₁H₂₇NO₂ · C₄H₄O₄ | caymanchem.comcerilliant.com |
| Molecular Weight | 441.52 g/mol | sigmaaldrich.com |
| Appearance | Crystalline solid | cerilliant.com |
| Solubility | Soluble in methanol (B129727), DMF, and DMSO. Slightly soluble in ethanol (B145695) and PBS (pH 7.2). | cerilliant.com |
| Melting Point | Not specified in the provided search results. | |
| Storage Temperature | -20°C | cerilliant.com |
Table 2: Analytical Data of Norpropoxyphene
| Analytical Technique | Key Findings | Source(s) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Used for the determination of propoxyphene and norpropoxyphene in postmortem tissues. Alkaline extraction can cause rearrangement of norpropoxyphene to its amide form. | faa.govcaymanchem.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A "dilute and shoot" method can distinguish between norpropoxyphene (m/z 326) and its dehydrated rearrangement product (m/z 308). This method avoids the chemical degradation seen with alkaline extraction in GC-MS. | oup.comresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase ion-pair chromatography has been used for the quantitative analysis of propoxyphene and norpropoxyphene in postmortem blood and tissues. | clinpgx.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used in conjunction with HPLC and LC/MS to study the solution behavior of norpropoxyphene and the formation of a cyclic intermediate in neutral solution. |
Properties
IUPAC Name |
but-2-enedioic acid;[3-methyl-4-(methylamino)-1,2-diphenylbutan-2-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2.C4H4O4/c1-4-20(23)24-21(17(2)16-22-3,19-13-9-6-10-14-19)15-18-11-7-5-8-12-18;5-3(6)1-2-4(7)8/h5-14,17,22H,4,15-16H2,1-3H3;1-2H,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQPFYNZJNOOKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CNC.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38910-73-5 | |
| Record name | D-Norpropoxyphene maleate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization of nor Propoxyphene Maleate Salt
Strategies for Norpropoxyphene (B1213060) Base Synthesis
The synthesis of the norpropoxyphene base is a crucial first step. Norpropoxyphene is formed through the N-demethylation of its parent compound, propoxyphene. sigmaaldrich.com In a laboratory setting, this transformation can be achieved through chemical synthesis.
One documented method involves the reductive demethylation of a propoxyphene precursor. For instance, starting with 4-[N-Methyl-N-(2,2,2-trichloroethoxycarbonyl)amino]-3-methyl-1,2-diphenyl-2-propionoxybutane, the norpropoxyphene free base can be produced. This reaction utilizes zinc dust and formic acid in a dimethylformamide (DMF) solvent at a controlled temperature of 0–5°C.
Another general strategy described in patent literature is the demethylation of D-Propoxyphene hydrochloride. Following the demethylation reaction, the resulting free base, being insoluble in aqueous base, is separated and then extracted using organic solvents like ethyl acetate (B1210297) or diethyl ether. Further purification of the acidic filtrate containing the norpropoxyphene salt is necessary to remove impurities. While in the body this demethylation is mediated by enzymes like CYP3A4, chemical synthesis provides the necessary quantities for research and the production of reference standards.
Principles and Techniques of Maleate (B1232345) Salt Formation
The formation of a maleate salt from a free base like norpropoxyphene is a standard acid-base reaction designed to improve properties such as water solubility and stability, making the compound more suitable for analytical applications. researchgate.net The maleate salt of a basic drug can also enhance chemical stability in its crystalline state. researchgate.net
The fundamental principle involves the reaction of the basic nitrogen atom in the norpropoxyphene molecule with the acidic protons of maleic acid. pharmtech.com This ionic interaction between the ionized drug and the counterion leads to the formation and subsequent crystallization of the salt. pharmtech.com For successful salt formation with a basic drug, the pKa of the counterion (maleic acid) should generally be at least two pH units lower than the pKa of the drug. pharmtech.com
The general procedure for forming norpropoxyphene maleate involves dissolving the norpropoxyphene free base in a suitable organic solvent. A solution of maleic acid, typically dissolved in the same or a compatible solvent, is then slowly added to the free base solution while stirring. The reaction is usually maintained at a controlled temperature, such as room temperature, to ensure the complete formation of the salt, which may then precipitate from the solution.
Stoichiometric Considerations in Salt Formation
Stoichiometry is a critical factor in salt formation, ensuring the desired salt is formed with high purity and yield. For the reaction between a basic drug and an acid, a specific molar ratio is required. pharmtech.com In the case of norpropoxyphene maleate, a 1:1 stoichiometric ratio of the norpropoxyphene free base to maleic acid is typically employed. nih.gov
This ensures that one molecule of the basic norpropoxyphene reacts with one molecule of the dicarboxylic maleic acid to form the salt. mdpi.com Maintaining a controlled pH, for example between 4.0 and 5.5, can also be crucial for optimizing the reaction and ensuring the correct salt stoichiometry. The stoichiometry of the resulting salt can be confirmed using analytical techniques such as elemental analysis or titration. While 1:1 ratios are common, research on other compounds with dicarboxylic acids has sometimes explored other ratios, such as 1:2, to investigate the formation of different molecular adducts. researchgate.netnih.gov
Solvent System Selection for Crystallization
The choice of solvent is a pivotal parameter in the crystallization of norpropoxyphene maleate, influencing yield, crystal form (polymorphism), and purity. numberanalytics.com The solvent must dissolve the reactants—the free base and maleic acid—but ideally, should have lower solubility for the resulting salt to facilitate precipitation. pharmtech.com
Commonly used solvents for the crystallization of maleate salts include polar organic solvents. For norpropoxyphene maleate, ethanol (B145695) and methanol (B129727) are frequently used. Mixed solvent systems, such as ethanol/water mixtures, are also employed, particularly for recrystallization to enhance the purity of the final product. The selection of the solvent system can also affect the hydration state of the crystalline salt, potentially forming anhydrous or hydrated forms. google.comgoogle.com In broader salt screening studies for similar molecules, a variety of solvents including acetone, acetonitrile (B52724), 2-propanol, and tetrahydrofuran (B95107) (THF) have been utilized to find optimal crystallization conditions. d-nb.info
Table 1: Solvent Systems in Maleate Salt Formation
| Solvent/System | Purpose | Reference |
|---|---|---|
| Ethanol or Methanol | Primary solvent for acid-base reaction and salt formation. | |
| Ethanol/Water Mixtures | Used for recrystallization to improve purity. | |
| Acetone, Acetonitrile | Used in screening for optimal crystallization conditions for similar molecules. | d-nb.info |
| Tetrahydrofuran (THF) | Can form solvates with the maleate salt. | d-nb.info |
Crystallization and Isolation Techniques
Once the norpropoxyphene maleate salt is formed in solution, specific techniques are required to induce crystallization and isolate the solid product. The chosen method can significantly impact the crystal's physical properties. numberanalytics.com
Common crystallization techniques include:
Recrystallization: This is a primary method for purifying the salt. It involves dissolving the crude salt in a suitable solvent at an elevated temperature and then allowing it to cool slowly. As the solubility decreases with temperature, the pure salt crystallizes out, leaving impurities in the solution.
Slow Evaporation: The solvent is allowed to evaporate slowly from the solution at a controlled temperature. As the solvent volume decreases, the solution becomes supersaturated, leading to the formation of crystals. d-nb.info
After crystallization, the solid salt is isolated from the liquid medium, typically through filtration. The resulting solid, or "wet cake," is then dried under controlled conditions (e.g., vacuum) to remove any residual solvent. google.com
Investigation of Analog Synthesis and Structural Modifications
The structural framework of norpropoxyphene lends itself to various chemical modifications to create analogs for specific research purposes, such as the development of immunoassays.
A notable structural modification is the base-catalyzed conversion of norpropoxyphene to norpropoxyphene amide . sigmaaldrich.comcerilliant.com In neutral solutions like methanol or acetonitrile, norpropoxyphene can undergo a slow cyclization to form a cyclic intermediate. sigmaaldrich.com Upon treatment with a base, this intermediate quantitatively converts to norpropoxyphene amide. sigmaaldrich.com This conversion is significant in analytical workflows as it can improve chromatographic resolution.
Furthermore, synthetic strategies have been developed to create derivatives of the parent compound, propoxyphene, which can be adapted for norpropoxyphene. For example, a propoxyphene active ester was synthesized as an intermediate to prepare a propoxyphene immunogen. nih.gov This involved introducing a spacer arm to the molecule, which was then activated to allow conjugation to a protein carrier. nih.gov Such derivatization strategies are crucial for generating the specific antibodies needed for immunoassays that can detect both propoxyphene and norpropoxyphene. nih.gov
Production of Isotopically Labeled Variants for Research Applications
Isotopically labeled versions of norpropoxyphene are indispensable tools in analytical chemistry, particularly for quantitative analysis using mass spectrometry (MS). These labeled compounds serve as ideal internal standards in methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.comnih.gov
The most common isotopically labeled variants are deuterated analogs. For example, (+)-Norpropoxyphene-d₅ (maleate) is an analytical reference standard where five hydrogen atoms on one of the phenyl rings are replaced with deuterium. caymanchem.com This mass shift allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical, ensuring similar behavior during sample preparation and chromatographic separation. caymanchem.comcaymanchem.com
The synthesis of these labeled compounds involves using deuterated starting materials or reagents in the synthetic pathway. These standards are critical for achieving accurate and precise quantification of norpropoxyphene in complex biological matrices like plasma and urine, which is essential in pharmacokinetic studies and forensic toxicology. nih.govnih.gov
Table 2: List of Compounds
| Compound Name | |
|---|---|
| Nor Propoxyphene Maleate Salt | |
| Norpropoxyphene | |
| Propoxyphene | |
| Dextropropoxyphene | |
| D-Propoxyphene hydrochloride | |
| Maleic acid | |
| Norpropoxyphene amide | |
| (+)-Norpropoxyphene-d₅ (maleate) | |
| Propoxyphene active ester | |
| 4-[N-Methyl-N-(2,2,2-trichloroethoxycarbonyl)amino]-3-methyl-1,2-diphenyl-2-propionoxybutane | |
| Zinc | |
| Formic acid | |
| Dimethylformamide (DMF) | |
| Ethyl acetate | |
| Diethyl ether | |
| Ethanol | |
| Methanol | |
| Acetone | |
| Acetonitrile | |
| 2-propanol | |
| Tetrahydrofuran (THF) |
Advanced Structural Elucidation and Solid State Characterization of nor Propoxyphene Maleate Salt
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques are fundamental in verifying the chemical identity and structure of Norpropoxyphene (B1213060) Maleate (B1232345) Salt. By probing the interactions of the molecule with electromagnetic radiation, these methods confirm the presence of key functional groups, establish the molecular weight, and map the atomic framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the norpropoxyphene cation and the maleate counter-ion.
While specific chemical shift data from public literature is limited, product specification sheets confirm that the compound conforms to expected NMR analysis. caymanchem.com A full analysis would involve identifying signals corresponding to each unique proton and carbon environment. For instance, ¹H NMR would show distinct signals for the aromatic protons on the two phenyl rings, aliphatic protons of the ethyl and methyl groups, and the protons on the chiral backbone. The vinylic protons of the maleate anion would also produce a characteristic signal.
Furthermore, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. Research on norpropoxyphene has utilized these methods to establish structural connectivity and to characterize solution-state behavior, such as the formation of cyclic degradation products over time. cerilliant.com Such studies underscore the power of NMR in not only confirming identity but also in assessing the stability of the molecule in different environments. cerilliant.com
Table 1: Expected Structural Moieties and Corresponding NMR Analysis
| Moiety | Expected NMR Signals | Analytical Significance |
| Norpropoxyphene Cation | ||
| Two Phenyl Groups | Aromatic region signals in ¹H and ¹³C NMR | Confirms the presence and substitution pattern of the aromatic rings. |
| Propionate (B1217596) Ester | Signals for ethyl group (CH₂ and CH₃) and carbonyl carbon (C=O) | Verifies the ester functional group. |
| Chiral Backbone | Aliphatic methine (CH) and methylene (B1212753) (CH₂) signals | Provides information on the core aliphatic structure. |
| N-methyl & N-H | Signal for N-CH₃ group and a distinct, exchangeable N-H proton signal | Confirms the secondary amine functionality. |
| Maleate Anion | ||
| Vinylic Protons | A singlet in the ¹H NMR spectrum | Confirms the presence of the maleate counter-ion. |
| Carboxylate Groups | Signals for two equivalent carboxyl carbons (COO⁻) and two vinylic carbons (C=C) | Verifies the structure of the dicarboxylic acid anion. |
IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of specific bonds. For Norpropoxyphene Maleate Salt, the IR spectrum would confirm the presence of key functional groups. Expected absorptions include a strong band for the ester carbonyl (C=O) stretch, vibrations for the aromatic C-H and C=C bonds of the phenyl rings, and stretches for the aliphatic C-H bonds. Additionally, characteristic peaks for the N-H bond of the secondary amine and the carboxylate and C=C groups of the maleate anion would be present. Vendor data confirms that the compound's identity is consistent with its IR spectrum. caymanchem.com
Raman spectroscopy, a complementary light-scattering technique, is also highly sensitive to molecular vibrations and is particularly useful for characterizing the solid-state properties of pharmaceuticals. researchgate.net It can effectively distinguish between different crystalline forms (polymorphs) and differentiate crystalline material from its amorphous state by analyzing low-frequency phonon modes. caymanchem.com This non-destructive technique is well-suited for both bulk material analysis and in-line monitoring during manufacturing processes. researchgate.net
Table 2: Key Functional Groups and Their Expected Vibrational Frequencies
| Functional Group | Type of Vibration | Approximate Wavenumber (cm⁻¹) | Technique |
| N-H (secondary amine) | Stretch | 3300-3500 | IR |
| C-H (aromatic) | Stretch | 3000-3100 | IR, Raman |
| C-H (aliphatic) | Stretch | 2850-3000 | IR, Raman |
| C=O (ester) | Stretch | 1735-1750 | IR, Raman |
| C=O (carboxylate) | Asymmetric Stretch | 1550-1610 | IR |
| C=C (aromatic) | Stretch | 1400-1600 | IR, Raman |
| C=C (alkene of maleate) | Stretch | 1620-1680 | Raman |
| C-O (ester) | Stretch | 1000-1300 | IR |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and providing structural clues through fragmentation analysis. For a salt like Norpropoxyphene Maleate, analysis is typically performed on the norpropoxyphene free base after dissociation of the maleate counter-ion in the ion source. caymanchem.com
Using techniques like liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI), norpropoxyphene is typically observed as its protonated molecular ion [M+H]⁺. cerilliant.com Studies show this primary ion at an m/z of 326, which corresponds to the molecular formula C₂₁H₂₇NO₂. cerilliant.com
Further structural information is obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented. Norpropoxyphene exhibits characteristic fragmentation patterns. A common dissociation pathway involves the in-source fragmentation that leads to a significant ion at m/z 252. cerilliant.com Additionally, norpropoxyphene can undergo degradation in solution to form a cyclic intermediate or rearrangement product, which is detected as an ion at m/z 308. cerilliant.comcaymanchem.com This highlights the utility of MS in both structural verification and stability analysis.
Table 3: Mass Spectrometry Data for Norpropoxyphene
| m/z Value | Ion Assignment | Method of Observation | Reference |
| 441.5 | Molecular Weight of Salt (C₂₁H₂₇NO₂ • C₄H₄O₄) | Formula Calculation | caymanchem.comsigmaaldrich.com |
| 326 | [M+H]⁺ (Protonated Norpropoxyphene free base) | LC-MS | cerilliant.com |
| 308 | [M-H₂O+H]⁺ (Dehydrated rearrangement product) | LC-MS | cerilliant.comcaymanchem.com |
| 252 | Fragment Ion | LC-MS (in-source dissociation) | cerilliant.com |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly sensitive to molecules containing chromophores, such as aromatic rings and conjugated systems.
In Norpropoxyphene Maleate Salt, the primary chromophores are the two phenyl rings. These moieties are responsible for the characteristic π → π* electronic transitions that lead to strong UV absorption. In analytical settings, such as during High-Performance Liquid Chromatography (HPLC), a UV detector is commonly used for quantification. For norpropoxyphene, an absorption maximum (λmax) has been reported at 215 nm, which is consistent with the electronic transitions of the phenyl groups. cerilliant.com
Table 4: UV-Vis Spectroscopic Data
| Parameter | Value | Associated Structural Feature |
| λmax | 215 nm | π → π* transitions in the phenyl rings. cerilliant.com |
X-ray Diffraction (XRD) Analysis for Crystalline Structure
While spectroscopy confirms the molecular structure, X-ray diffraction (XRD) provides unambiguous information about the arrangement of atoms in the three-dimensional solid state.
Norpropoxyphene Maleate Salt is supplied as a crystalline solid, making it amenable to analysis by single-crystal X-ray diffraction. caymanchem.com This technique is considered the gold standard for absolute structure determination. By diffracting X-rays off a single crystal, a pattern is generated that can be mathematically resolved into a three-dimensional electron density map of the unit cell.
Although a solved crystal structure for Norpropoxyphene Maleate Salt is not available in open-access crystallographic databases, such an analysis would provide the most definitive structural information. It would precisely determine all bond lengths and angles, establish the exact conformation of the molecule in the solid state, and confirm the absolute stereochemistry at its chiral centers. Crucially, it would also reveal the details of the crystal packing, including the intermolecular interactions such as hydrogen bonds and ionic interactions between the protonated amine of the norpropoxyphene cation and the carboxylate groups of the maleate anion. This information is vital for understanding the physical properties of the salt, such as its stability and solubility. The reported melting point of 179 - 182 ºC is indicative of a well-ordered crystalline lattice. caymanchem.com
Table 5: Parameters Determined by Single-Crystal X-ray Diffraction
| Parameter | Significance |
| Crystal System | Describes the symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating crystalline unit. |
| Molecular Conformation | Reveals the precise 3D shape and torsion angles of the molecule. |
| Absolute Stereochemistry | Unambiguously determines the R/S configuration at all chiral centers. |
| Intermolecular Interactions | Details the hydrogen bonding, ionic, and van der Waals forces governing crystal packing. |
Powder X-ray Diffraction (XRPD)
Powder X-ray Diffraction (XRPD) is a non-destructive analytical technique and a primary tool for the characterization of crystalline solids. It provides a unique "fingerprint" of a crystalline compound by mapping the diffraction of X-rays by the crystal lattice. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is characteristic of a specific crystalline form, enabling identification, polymorphism screening, and assessment of crystallinity. researchgate.net
While specific, publicly available XRPD data for Norpropoxyphene Maleate Salt is limited, a representative dataset for a crystalline maleate salt of a different active pharmaceutical ingredient is presented in Table 1 to illustrate the nature of XRPD data. google.com The peaks in an XRPD pattern correspond to the constructive interference of X-rays scattered by the planes of atoms in the crystal, as described by Bragg's Law. The position and relative intensity of these peaks are defining features of the crystal structure.
Table 1: Representative Powder X-ray Diffraction Peaks for a Crystalline Maleate Salt google.com
| Diffraction Angle (2θ) (±0.20°) |
| 6.16 |
| 7.38 |
| 8.75 |
| 10.20 |
| 12.24 |
| 12.61 |
| 14.65 |
| 15.75 |
| 17.33 |
| 18.64 |
| 19.99 |
| 20.66 |
| 21.32 |
| 22.30 |
| 23.18 |
| 24.10 |
| 24.69 |
| 25.49 |
| 26.09 |
| 26.54 |
| 27.52 |
| 28.62 |
| 29.43 |
Note: This data is illustrative for a maleate salt and does not represent experimentally determined values for Norpropoxyphene Maleate Salt.
Thermal Analysis Techniques
Thermal analysis techniques are instrumental in determining the physical and chemical changes that a material undergoes as a function of temperature. For a pharmaceutical salt like Norpropoxyphene Maleate, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly important for establishing its melting point, thermal stability, and decomposition profile. mdpi.com
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. psu.edu This technique is highly sensitive to thermal events such as melting, crystallization, and polymorphic transitions. For Norpropoxyphene Maleate Salt, a key finding from DSC would be the determination of its melting point. Vendor technical data indicates a melting point range of 179-182 °C for this compound. A typical DSC thermogram for a pure, crystalline substance would show a sharp endothermic peak corresponding to this melting event.
Table 2: Expected Differential Scanning Calorimetry Data for Norpropoxyphene Maleate Salt
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Fusion (J/g) |
| Melting | ~179 | ~181 | Data not available |
Note: The temperature values are based on the reported melting point range. The enthalpy of fusion would require experimental determination.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. psu.edu This analysis provides information about the thermal stability and composition of a substance, including the temperatures at which decomposition occurs. For Norpropoxyphene Maleate Salt, a TGA analysis would reveal the temperature at which the compound begins to degrade and the extent of mass loss at different stages of decomposition. A study on the thermal decomposition of the parent compound, propoxyphene, indicated that it decomposes upon heating. nih.gov It is expected that the maleate salt would also exhibit thermal decomposition at elevated temperatures.
Table 3: Hypothetical Thermogravimetric Analysis Data for Norpropoxyphene Maleate Salt
| Decomposition Step | Temperature Range (°C) | Weight Loss (%) |
| Initial Decomposition | > 200 | Data not available |
| Further Decomposition | > 300 | Data not available |
Note: This table is illustrative. Specific temperature ranges and weight loss percentages for Norpropoxyphene Maleate Salt require experimental TGA data.
Morphological and Particle Size Characterization (e.g., Scanning Electron Microscopy)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and particle size of a solid material at high magnification. In the context of a pharmaceutical powder, SEM images can reveal the shape, size distribution, and surface texture of the crystals. These characteristics can significantly influence bulk properties such as flowability, compressibility, and dissolution rate.
While specific SEM images of Norpropoxyphene Maleate Salt are not available in the public domain, the technique would be employed to assess the crystalline habit of the salt. The morphology of metal salts of organic acids can vary significantly, from plate-like to fibrous structures, depending on factors such as the nature of the cation and the crystallization conditions. For instance, studies on metal salts of fatty acids have shown that different metal ions can lead to distinct morphologies.
A comprehensive analysis of Norpropoxyphene Maleate Salt would involve using SEM to determine if the particles are, for example, acicular (needle-like), prismatic, or equant (with equal dimensions in all directions). This information is critical for controlling the manufacturing process and ensuring the consistency of the final drug product.
Solution State Chemistry and Chemical Stability of nor Propoxyphene Maleate Salt
Degradation Pathways and Mechanisms
The degradation of norpropoxyphene (B1213060) in solution is a significant challenge for its quantitative analysis. researchgate.netwustl.edu The primary degradation pathways include reactions catalyzed by pH changes and interactions with light and oxidative agents.
The ester functional group in norpropoxyphene suggests a susceptibility to hydrolysis. However, the most prominently documented degradation in aqueous solution, particularly under alkaline conditions, is a base-catalyzed intramolecular rearrangement rather than a simple hydrolysis of the propionate (B1217596) ester. researchgate.netoup.com This reaction is a significant consideration in analytical methods, as alkaline extraction procedures are common. researchgate.netnih.gov The transformation is known to be pH-dependent, with strong bases promoting the conversion. oup.com This instability under basic conditions complicates analytical procedures, often necessitating specific pH controls or derivatization steps to ensure accurate quantification. oup.com
The effect of light on the stability of Norpropoxyphene Maleate (B1232345) Salt is a critical parameter for its handling and storage. While general principles of photochemistry suggest that molecules with chromophores, such as the phenyl groups in norpropoxyphene, can absorb UV light and undergo degradation, specific studies detailing the photolytic degradation pathways and products of Norpropoxyphene Maleate Salt are not extensively available in the reviewed scientific literature. mdpi.comnih.gov For many pharmaceutical compounds, exposure to light, particularly UV radiation, can initiate photo-oxidative or other degradative reactions, leading to loss of potency and the formation of potentially toxic photoproducts. mdpi.comnih.gov Without specific research, it is recommended to handle the compound with protection from light.
Norpropoxyphene Maleate Salt's susceptibility to oxidation is a key aspect of its chemical stability profile. The molecular structure contains sites that could be prone to oxidation. While detailed mechanistic studies on the specific oxidative degradation products of norpropoxyphene are not widely published, standard safety and handling information often indicates incompatibility with strong oxidizing agents. Oxidation of pharmaceuticals can lead to a variety of degradation products, and the reaction can be initiated by atmospheric oxygen (autoxidation), peroxides, or metal ions. Given the potential for oxidative degradation, storage of Norpropoxyphene Maleate Salt should be under conditions that minimize contact with oxidizing agents.
Formation and Characterization of Degradation Products
The chemical instability of norpropoxyphene leads to the formation of distinct degradation products, which have been the subject of analytical investigation. The characterization of these products is crucial for understanding the compound's behavior in both biological and analytical systems.
The most well-characterized degradation pathway for norpropoxyphene in solution is its conversion to a rearranged amide, often referred to as norpropoxyphene amide. oup.com This conversion is particularly prominent under strong basic conditions (pH > 12) and was historically problematic for gas chromatography-mass spectrometry (GC-MS) methods that employed alkaline extraction steps. researchgate.netwustl.edunih.gov The formation of norpropoxyphene amide was often intentionally induced to improve the chromatographic properties of the analyte for GC analysis. oup.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed to distinguish between norpropoxyphene (m/z 326) and its dehydrated rearrangement product (m/z 308), which is related to the amide. researchgate.netnih.gov This chemical degradation presents a significant challenge for accurate quantitation, as the amount of the rearrangement product can vary depending on the analytical methods and extraction procedures used. oup.com
Below is a table summarizing the observed stability of norpropoxyphene in a methanol (B129727) solution at 4°C, highlighting its conversion to a dehydrated rearrangement product.
| Time | Norpropoxyphene Concentration (ng/mL) | Dehydrated Rearrangement Product Concentration (ng/mL) | Ratio of Dehydrated Rearrangement Product-to-Norpropoxyphene (%) |
| 1 day | 871 (Std. dev. 31) | 131 (Std. dev. 9) | 15 |
| 21 days | 302 (Std. dev. 11) | 698 (Std. dev. 25) | 231 |
| Data adapted from a study on norpropoxyphene stability in methanol at 4°C. oup.com |
The mechanism for the formation of norpropoxyphene amide is proposed to proceed through a cyclic intermediate. researchgate.netoup.com Isotope labeling studies have suggested the existence of a cyclic form of norpropoxyphene. oup.com This intermediate is formed through an intramolecular cyclization reaction. The formation of this cyclic intermediate is a key step in the base-catalyzed conversion of norpropoxyphene to its amide. researchgate.net The investigation into this transient species is important for fully understanding the degradation mechanism and for developing analytical methods that can accurately measure norpropoxyphene without inducing its transformation. oup.com
Influence of Environmental Factors on Stability
The stability of Norpropoxyphene Maleate Salt in solution is significantly influenced by environmental conditions such as pH, temperature, and the nature of the solvent. These factors can dictate the rate and pathway of its degradation, impacting its chemical integrity.
The pH of an aqueous solution is a critical determinant of the stability of Norpropoxyphene Maleate Salt. While specific pH-rate profile data for norpropoxyphene maleate is not extensively available in peer-reviewed literature, information on the parent compound, propoxyphene, and the observed degradation pathways of norpropoxyphene itself provide significant insights. Propoxyphene hydrochloride is reported to be stable in acidic solutions with a pH range of 2.0 to 3.5. nih.gov
Norpropoxyphene is known to be unstable in alkaline solutions. cerilliant.comoup.com Under basic conditions, it undergoes a rapid and quantitative conversion to norpropoxyphene amide. cerilliant.com This suggests that the degradation rate of norpropoxyphene increases significantly as the pH becomes more alkaline. In neutral solutions, norpropoxyphene cyclizes to form a degradant known as NPD, which then serves as the intermediate for the formation of norpropoxyphene amide in the presence of a base. cerilliant.comcerilliant.com The propensity for this degradation pathway indicates that the stability of norpropoxyphene maleate is compromised in both neutral and, more significantly, in alkaline environments.
| pH Condition | Observed Stability/Degradation Pathway |
| Acidic (pH 2.0-3.5) | The parent compound, propoxyphene hydrochloride, is stable. nih.gov |
| Neutral | Norpropoxyphene undergoes cyclization to form a degradant (NPD). cerilliant.com |
| Alkaline | Rapid and quantitative conversion to norpropoxyphene amide occurs. cerilliant.com |
Temperature plays a crucial role in the degradation kinetics of Norpropoxyphene Maleate Salt. The conversion of norpropoxyphene to its cyclic degradant, NPD, is notably temperature-dependent.
Forced degradation studies have demonstrated that at elevated temperatures, the degradation process is significantly accelerated. For instance, in a methanol solution heated to 60°C, the conversion of norpropoxyphene to NPD is nearly complete within a span of two hours. cerilliant.com This indicates a substantial increase in the degradation rate with a rise in temperature.
Conversely, lowering the temperature has a pronounced stabilizing effect. When a solution of norpropoxyphene maleate in methanol is stored in a freezer, the degradation process is considerably slowed, with the conversion to NPD taking as long as 18 months. cerilliant.com However, it is important to note that even at freezing temperatures, degradation is not entirely halted but rather significantly retarded.
| Storage Temperature | Time for Conversion to NPD |
| 60°C | ~ 2 hours cerilliant.com |
| Room Temperature | Noticeable degradation within 2 weeks cerilliant.com |
| Freezer | ~ 18 months cerilliant.com |
The choice of solvent can influence the stability and degradation behavior of Norpropoxyphene Maleate Salt. The degradation of norpropoxyphene to its cyclic intermediate, NPD, has been observed to occur in both protic and aprotic polar solvents.
Studies comparing the degradation in methanol (a polar protic solvent) and acetonitrile (B52724) (a polar aprotic solvent) found that the conversion to NPD occurs at a similar rate in both solvents. cerilliant.com This suggests that the polarity of the solvent may be a more significant factor than its ability to donate protons in this particular degradation pathway.
Further research on the stability of norpropoxyphene in different media at 4°C over a 21-day period revealed varying degrees of degradation. The compound was found to be most stable in synthetic urine, while it was least stable in methanol. oup.com This highlights that the specific interactions between the solute and the solvent system can have a considerable impact on the stability of norpropoxyphene.
| Solvent | Observed Stability |
| Methanol | Least stable; significant degradation observed. oup.com |
| Acetonitrile | Degradation rate to NPD is similar to methanol. cerilliant.com |
| Synthetic Urine | Most stable among the tested solvents. oup.com |
| Water with 10% Ethanol (B145695) | Intermediate stability. oup.com |
Mechanisms of Salt Disproportionation in Solution
Salt disproportionation is a phenomenon where a salt of a weak acid and a weak base reverts to its unionized forms in solution. For Norpropoxyphene Maleate Salt, this would involve the proton transfer from the protonated norpropoxyphene cation to the maleate anion, resulting in the formation of the free base of norpropoxyphene and maleic acid.
The likelihood of salt disproportionation is influenced by several factors, including the pKa of the drug and the counter-ion, the pH of the solution, and the solubility of the free base. While specific studies on the salt disproportionation of norpropoxyphene maleate are scarce, the general principles can be applied.
The degradation of norpropoxyphene in neutral solution to its cyclic intermediate, NPD, can be considered a consequence of the presence of the free base form of norpropoxyphene. cerilliant.com It is plausible that a degree of disproportionation of the maleate salt occurs in solution, leading to an equilibrium concentration of the free base, which is then susceptible to cyclization. The subsequent rapid conversion to norpropoxyphene amide in basic conditions further underscores the reactivity of the free base form.
Metabolic Biotransformation Pathways Non Clinical Focus
Enzymatic N-Demethylation of Propoxyphene to Norpropoxyphene (B1213060) (In Vitro/Ex Vivo Models)
The conversion of propoxyphene to norpropoxyphene is a Phase I metabolic reaction, which typically involves the introduction or unmasking of a functional group to increase the polarity of a compound, preparing it for subsequent metabolic phases or excretion. nih.gov
In vitro studies using human-derived enzymes and liver microsomes have been instrumental in identifying the specific enzyme systems responsible for propoxyphene metabolism. nih.govnih.gov The N-demethylation of propoxyphene to its major metabolite, norpropoxyphene, is primarily mediated by the cytochrome P450 (CYP) enzyme system. nih.govclinpgx.org
Specifically, research has identified CYP3A4 and CYP3A5 as the key isoforms responsible for this transformation. clinpgx.org The CYP3A subfamily of enzymes is the most abundant within the human liver and is responsible for the metabolism of a wide array of drugs, including many analgesics. nih.gov Studies utilizing hepatic microsomes have confirmed their ability to demethylate d-propoxyphene. nih.gov While some research has suggested a potential role for the CYP2D6 isoform, its involvement remains a subject of debate. clinpgx.org
The typical experimental models for this type of investigation involve incubating the parent drug with cDNA-expressed human CYP isoforms or with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes. nih.govnih.gov
The metabolic process yields several products, with norpropoxyphene being the most significant.
Norpropoxyphene : This is the major metabolite formed through the N-demethylation of the parent drug. clinpgx.orgwikipedia.org It is characterized by the chemical formula C₂₁H₂₇NO₂ and has a notably long biological half-life of up to 36 hours. wikipedia.org
Other Metabolites : Beyond norpropoxyphene, further biotransformation can occur. Studies have identified additional metabolic products in various non-human biological systems. These include:
Metabolites arising from ester hydrolysis . nih.gov
Hydroxylated versions of propoxyphene and its metabolites. nih.gov
N-acetylated products. nih.gov
A di-N-demethylated metabolite (dinorpropoxyphene). nih.govnih.gov
A metabolite formed from the cyclization and dehydration of dinorpropoxyphene , which has been identified in dog plasma and urine. nih.govnih.gov
Non-Enzymatic Transformation Pathways
In addition to enzymatic metabolism, propoxyphene can undergo transformation through non-enzymatic processes. One documented pathway is thermal decomposition, which can occur during analytical procedures such as gas-liquid chromatography (GLC). nih.gov Heating propoxyphene hydrochloride has been shown to yield several decomposition products, which were identified using mass spectrometry and NMR spectroscopy. nih.gov These products include:
Two isomeric diphenylbutenes. nih.gov
Two isomeric products resulting from the loss of propionic acid. nih.gov
This demonstrates that the molecule can be chemically altered by physical factors like heat, independent of biological enzyme activity. nih.gov
Microbial Biotransformation Studies for Metabolite Production
Microbial biotransformation represents an alternative, non-clinical method for producing drug metabolites. frontiersin.orgresearchgate.net This "White Biotechnology" approach uses living cells, such as fungi, yeasts, and bacteria, as biocatalysts to perform chemical reactions on a substrate. frontiersin.org This technique is often explored for its cost-effectiveness and its ability to generate novel structural analogs that may be difficult to produce through conventional chemical synthesis. frontiersin.orgresearchgate.net
Microorganisms like Aspergillus niger and species from the genera Pectobacterium and Cunninghamella have been successfully used to biotransform various natural and synthetic compounds, yielding metabolites, sometimes with enhanced or different biological activities. frontiersin.orgresearchgate.net While specific studies focusing on the microbial biotransformation of propoxyphene are not widely documented in the provided results, this methodology is a recognized tool in drug development for producing reference metabolites and exploring chemical diversity. researchgate.net
Comparative Biotransformation Profiles Across Non-Human Biological Systems
The metabolism of propoxyphene has been studied in several laboratory animal models, revealing both similarities and differences in metabolic pathways and excretion profiles. The primary route of metabolism in all species investigated is N-demethylation to form norpropoxyphene. nih.gov However, significant variations exist in secondary pathways and how the metabolites are eliminated. nih.gov
For example, rats and rabbits extensively hydroxylate propoxyphene and its metabolites prior to elimination, a pathway less prominent in other species. nih.gov Furthermore, the excretion route differs markedly; rats and dogs primarily eliminate the drug and its metabolites through bile, whereas rabbits excrete these products mainly in the urine. nih.gov
Table 1: Comparative Biotransformation of Propoxyphene in Non-Human Models
| Feature | Rat | Dog | Rabbit |
|---|---|---|---|
| Primary Metabolic Route | N-Demethylation nih.gov | N-Demethylation nih.gov | N-Demethylation nih.gov |
| Secondary Pathways | Extensive Hydroxylation, Ester Hydrolysis nih.gov | N/A | Extensive Hydroxylation nih.gov |
| Primary Excretion Route | Bile nih.gov | Bile nih.gov | Urine nih.gov |
| Form of Excreted Metabolites | Conjugated nih.gov | Free and Unconjugated Mixture nih.gov | Conjugated nih.gov |
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| Nor Propoxyphene Maleate (B1232345) Salt |
| Propoxyphene |
| Norpropoxyphene |
| d-propoxyphene |
| Dinorpropoxyphene |
| Propoxyphene hydrochloride |
| Perphenazine |
| Diphenylbutenes |
| Propionic acid |
| Aspergillus niger |
| Pectobacterium |
Advanced Analytical Methodologies for nor Propoxyphene Maleate Salt Quantification and Identification
Chromatographic Techniques
Chromatography is a fundamental technique for separating mixtures, making it indispensable for the analysis of norpropoxyphene (B1213060) in complex biological samples. The separation is based on the differential distribution of the analyte between a stationary phase and a mobile phase.
Liquid Chromatography (LC)
Liquid chromatography (LC) is a powerful analytical technique used for the separation, identification, and quantification of individual components in a mixture. In LC, the mobile phase is a liquid. It is particularly well-suited for compounds that are non-volatile or thermally unstable, such as norpropoxyphene and its salt form. Modern LC methods, especially when coupled with mass spectrometry (LC-MS), offer high sensitivity and specificity for drug analysis. oup.com LC-MS/MS methods are capable of distinguishing between norpropoxyphene (m/z 326) and its dehydrated rearrangement product (m/z 308), which can be a challenge for other techniques. oup.comnih.gov
High-Performance Liquid Chromatography (HPLC) is a high-pressure variant of liquid chromatography that allows for faster and more efficient separations. Several HPLC methods have been developed for the simultaneous determination of propoxyphene and norpropoxyphene in biological samples like plasma, breast milk, and postmortem blood. nih.govnih.govnih.gov
These methods typically involve a solid-phase or liquid-liquid extraction to isolate the compounds from the biological matrix, followed by analysis on a reversed-phase column (e.g., C18 or Phenyl). nih.govcerilliant.com Detection is often achieved using a UV detector at a low wavelength, such as 205 nm or 215 nm, due to the compound's absorption characteristics. nih.govcerilliant.com One study detailed a reversed-phase ion-pair chromatography method that demonstrated linearity from 0.1 to 10 mg/L for norpropoxyphene, with a recovery of 93% from blood. nih.govoup.com Another sensitive HPLC procedure reported a sensitivity of 20 ng/mL in plasma or milk. nih.gov
It is important to note that norpropoxyphene can be unstable in solution. In neutral solutions like methanol (B129727), it can convert to a cyclic intermediate over time. cerilliant.com In the presence of a strong base, it quantitatively converts to norpropoxyphene amide, a transformation sometimes intentionally used to improve chromatographic properties in other methods. cerilliant.com HPLC analysis can distinguish between norpropoxyphene maleate (B1232345) and the base-treated amide, which show different retention times. cerilliant.com For instance, one method showed a retention time of 4.8 minutes for norpropoxyphene maleate, which shifted to 3.9 minutes after base treatment to form the amide. cerilliant.com
Table 1: Examples of HPLC Methods for Norpropoxyphene Analysis
Parameter Method 1 Details Method 2 Details Method 3 Details Instrument Agilent 1100 Series HPLC System oup.com Varian Model 5000 HPLC nih.gov Not Specified nih.gov Column Betasil Phenyl, 5 µm, 150 x 4.6 mm oup.com Spherisorb S-5-ODS, 25 cm x 4.6 mm i.d. nih.gov C18 reversed-phase analytical column nih.gov Mobile Phase Isocratic: Acetonitrile (B52724): 0.01M KH2PO4 buffer (70:30) oup.com Not Specified nih.gov Acetonitrile: 0.002 M H2SO4 (1:1) nih.gov Flow Rate 1 mL/min oup.com Not Specified nih.gov Not Specified nih.gov Detector UV/Vis at 215 nm oup.com Variable wavelength UV at 220 nm nih.gov Variable-wavelength detector at 205 nm nih.gov Retention Time (Norpropoxyphene) 4.8 minutes (as maleate salt) oup.com Not Specified nih.gov Not Specified nih.gov Sample Type Methanol Solution oup.com Postmortem Blood and Tissues nih.gov Plasma and Breast Milk nih.gov Key Finding Demonstrated the conversion of norpropoxyphene to its amide under basic conditions, with distinct retention times for each. oup.com Method is linear from 0.1 to 10 mg/L with 93% recovery from blood. nih.gov Achieved a sensitivity of 20 ng/mL. nih.gov
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) and higher pressures than traditional HPLC. This results in substantially faster analysis times, improved resolution, and enhanced sensitivity. While specific studies explicitly labeled as "UHPLC for Norpropoxyphene" are not prevalent, the principles of UHPLC are widely applied in modern, high-throughput analytical methods, such as the "dilute-and-shoot" LC-MS/MS assays used in clinical and forensic toxicology. oup.com
These rapid screening methods are designed to minimize sample preparation and analyze a large number of samples quickly, which is a hallmark of UHPLC systems. oup.com For example, an LC-MS/MS method for measuring norpropoxyphene in urine reported a chromatographic peak at 3.4 minutes, indicating a very rapid and efficient separation consistent with UHPLC performance. oup.com The development of such assays, which can simultaneously quantify dozens of drugs and metabolites, relies on the speed and efficiency afforded by UHPLC technology coupled with tandem mass spectrometry. oup.com
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a cornerstone technique for the analysis of propoxyphene and norpropoxyphene in forensic and clinical settings. nih.govnih.gov The method is highly sensitive and specific, making it suitable for analyzing complex biological matrices such as blood, urine, and tissue homogenates. unitedchem.comnih.govunitedchem.com
A significant challenge in the GC analysis of norpropoxyphene is its chromatographic behavior. The parent molecule can exhibit poor peak shape and decomposition on some GC columns. oup.com To overcome this, many procedures involve a chemical derivatization step. A common approach is to treat the sample extract with a strong base, which converts norpropoxyphene into its more stable and chromatographically favorable internal amide. oup.comoup.com However, this conversion means the analysis is indirect, detecting the amide rather than the original metabolite. oup.com LC-MS/MS methods, by contrast, can often detect the underivatized norpropoxyphene directly. oup.com
GC-MS methods have been validated for the quantification of norpropoxyphene in various samples, including postmortem material and hair. nih.gov One method reported a limit of detection for norpropoxyphene of 0.09 µg/mL in blood and 0.04 ng/mg in hair. oup.com Another study highlighted the importance of using separate internal standards for propoxyphene and norpropoxyphene to improve quantitative reproducibility. wisc.edu
Table 2: Examples of GC Methods for Norpropoxyphene Analysis
Parameter Method 1 Details Method 2 Details Method 3 Details Technique Gas Chromatography-Mass Spectrometry (GC-MS) oup.com Gas-Liquid Chromatography (GLC) nih.gov Gas Chromatography (GC) nih.gov Sample Preparation Automated on-line solid-phase extraction (C18 cartridges); conversion of norpropoxyphene to its amide. oup.com Solvent extraction from buffered plasma (pH 9.8). nih.gov Hydrolysis of esters before final determination. nih.gov Derivatization Conversion to corresponding amide. oup.com Not specified, but common for older GLC methods. nih.gov Not specified. nih.gov Detector Mass Spectrometry (MS) in Selected-Ion Monitoring (SIM) mode. oup.com Not specified, likely Flame Ionization (FID) or MS. nih.gov Flame Ionization or Mass Spectrometry. nih.gov Internal Standard Lidocaine oup.com Pyrroliphene nih.gov Not specified. nih.gov Sample Type Whole blood, hair oup.com Plasma nih.gov Autopsy material nih.gov Key Finding Validated method with LOD of 0.09 µg/mL in blood and 0.04 ng/mg in hair. oup.com Developed for determination in plasma of heroin addicts after propoxyphene administration. nih.gov Simultaneous determination of dextropropoxyphene and norpropoxyphene in autopsy material. nih.gov
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique used for the separation and qualitative identification of compounds. wisc.edu It involves a stationary phase, typically a coating of silica (B1680970) gel on a plate, and a mobile phase, which is a solvent or mixture of solvents. libretexts.org Compounds separate based on their differential affinity for the stationary and mobile phases, resulting in different migration distances up the plate. wisc.edu
In the context of drug analysis, TLC is primarily used for screening, purity assessment, and preliminary identification. wisc.edu A pure compound should ideally yield a single spot. ualberta.ca The position of the spot is characterized by its Retardation factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org Because the polarity of a compound affects how strongly it binds to the polar silica gel, less polar compounds tend to travel further up the plate and have higher Rf values. libretexts.org
While specific TLC methods for norpropoxyphene maleate are not extensively detailed in recent literature, the technique is applicable for its analysis. By running an unknown sample alongside a known standard of norpropoxyphene maleate on the same plate, a match in Rf values provides tentative identification. wisc.edu The choice of mobile phase is crucial and is determined experimentally to achieve good separation, with an ideal Rf value typically between 0.3 and 0.7. ualberta.ca Different solvent systems can be employed to optimize the separation from other substances. nih.gov
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their size and charge. nih.gov The separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte. analyticaltoxicology.com CE offers several advantages over HPLC and GC, including high efficiency, short analysis times, minimal sample and reagent consumption, and automation. lumexinstruments.com
Different modes of CE can be used for drug analysis. Capillary Zone Electrophoresis (CZE) is the most common mode, separating ionic species based on their electrophoretic mobility. analyticaltoxicology.com Micellar Electrokinetic Capillary Chromatography (MEKC), another mode, incorporates micelles into the electrolyte, allowing for the separation of both charged and neutral molecules based on their partitioning between the micelles and the surrounding buffer. analyticaltoxicology.com
CE, especially when coupled with mass spectrometry (CE-MS), is a powerful tool for analyzing opioids and their metabolites. nih.gov A study on the analysis of morphine and its isobaric glucuronide metabolites demonstrated the capability of CE-MS to resolve structurally similar compounds. nih.gov The method utilized a 25mM ammonium (B1175870) borate (B1201080) buffer (pH 9.5) for optimal separation, achieving limits of detection of 1.0 µg/mL for morphine in urine. nih.gov Similar principles and methodologies can be applied to the analysis of norpropoxyphene, leveraging CE's high separation efficiency to distinguish it from its parent drug and other metabolites. nih.gov The technique is well-suited for impurity profiling and the analysis of drugs in various formulations and biological fluids. nih.gov
Mass Spectrometry (MS) Detection in Analytical Assays
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. This capability allows for the definitive identification and quantification of specific compounds within a complex mixture. In the context of norpropoxyphene analysis, various MS-based methods are utilized, each with distinct advantages.
LC-MS/MS for Enhanced Selectivity and Sensitivity
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for the analysis of norpropoxyphene due to its exceptional selectivity and sensitivity. wustl.eduresearchgate.net This technique involves the separation of the analyte from the sample matrix using liquid chromatography, followed by ionization and detection by a tandem mass spectrometer.
A significant advantage of LC-MS/MS is its ability to distinguish between norpropoxyphene and its dehydrated rearrangement product, both of which can be present in biological samples. wustl.eduresearchgate.net These two compounds have different molecular weights, resulting in distinct mass-to-charge ratios (m/z 326 for norpropoxyphene and m/z 308 for the dehydrated rearrangement product), allowing for their individual detection and quantification. wustl.eduresearchgate.net This is a critical capability as traditional GC-MS methods can inadvertently convert norpropoxyphene into its rearrangement product during sample preparation, leading to inaccurate results. wustl.edu
The high sensitivity of LC-MS/MS allows for the detection of low concentrations of norpropoxyphene, which is essential in forensic investigations and clinical monitoring. The use of multiple reaction monitoring (MRM) mode further enhances selectivity by monitoring specific precursor-to-product ion transitions, minimizing the potential for interference from other compounds in the matrix. unitedchem.com
Interactive Table 1: LC-MS/MS Method Parameters for Norpropoxyphene Analysis
| Parameter | Value | Reference |
| Instrumentation | Agilent Model 1200 separation system interfaced to an API 5000 | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |
| Precursor Ion (m/z) | 326.0 | unitedchem.com |
| Product Ion (m/z) | 252.0 | unitedchem.com |
| Linearity Range | 0.5 - 80 ng/mL | researchgate.net |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | researchgate.net |
GC-MS for Volatile or Derivatized Analytes
Gas chromatography-mass spectrometry (GC-MS) has historically been a common technique for the analysis of drugs of abuse, including propoxyphene and its metabolites. nih.gov This method involves the separation of volatile compounds in a gas chromatograph followed by detection with a mass spectrometer.
A key consideration for the GC-MS analysis of norpropoxyphene is its chemical instability and the need for derivatization. cerilliant.comaafs.org Norpropoxyphene itself is not sufficiently volatile for direct GC-MS analysis. Therefore, a derivatization step is often required to convert it into a more volatile and thermally stable compound. aafs.orgjfda-online.com A common derivatization process involves the conversion of norpropoxyphene to its amide derivative through a base-catalyzed reaction. cerilliant.com This process, however, can also lead to the formation of the same rearrangement product observed in other methods, highlighting a significant challenge in accurately quantifying the original concentration of norpropoxyphene. wustl.educerilliant.com
Despite this limitation, GC-MS remains a valuable tool, particularly when combined with appropriate sample preparation and derivatization protocols. The use of deuterated internal standards, such as norpropoxyphene-d5, is crucial for accurate quantification by compensating for variations in extraction efficiency and instrument response. caymanchem.com
Interactive Table 2: GC-MS Method Parameters for Norpropoxyphene Analysis
| Parameter | Value | Reference |
| Derivatization | Conversion to amide derivative | cerilliant.com |
| Ionization Mode | Chemical Ionization | nih.gov |
| Quantify Ion (m/z) | 58 | unitedchem.com |
| Qualifier Ion 1 (m/z) | 115 | unitedchem.com |
| Qualifier Ion 2 (m/z) | 208 | unitedchem.com |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) offers a significant advantage in analytical toxicology by providing highly accurate mass measurements, typically to four or more decimal places. wikipedia.org This high mass accuracy allows for the determination of the elemental composition of an analyte, which greatly enhances the confidence in its identification and helps to differentiate it from isobaric interferences (compounds with the same nominal mass but different elemental formulas). wikipedia.orgoup.com
In the context of norpropoxyphene analysis, HRMS can be particularly useful in complex matrices where the potential for co-eluting interferences is high. escholarship.org While specific applications of HRMS for the routine quantification of norpropoxyphene maleate salt are not as widely documented as LC-MS/MS or GC-MS methods, its utility in identifying unknown metabolites and confirming the identity of analytes in challenging cases is well-recognized. oup.comnih.gov For instance, a time-of-flight (TOF) mass spectrometer, a type of HRMS instrument, can be used to obtain accurate mass data for both the precursor ion and its fragment ions, providing a high degree of specificity. escholarship.org One study noted the difficulty in correctly identifying norpropoxyphene using a TOF-HRMS method during between-run analysis, highlighting the importance of careful method validation even with advanced instrumentation. escholarship.org
Development and Validation of Analytical Methods
The development and validation of analytical methods are critical steps to ensure the reliability and accuracy of results. ugent.beresearchgate.netresearchgate.netelsevier.comeuropa.eufda.gov This is particularly true for the analysis of norpropoxyphene, given its inherent instability and the complexity of the biological matrices in which it is often measured.
Method Sensitivity, Selectivity, and Linearity
Key parameters that must be evaluated during method validation include sensitivity, selectivity, and linearity. europa.eudemarcheiso17025.com
Sensitivity is typically defined by the limit of detection (LOD) and the limit of quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. demarcheiso17025.com For norpropoxyphene, sensitive methods are required to detect low concentrations that may be present in various toxicological scenarios.
Selectivity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. demarcheiso17025.com As discussed, the selectivity of LC-MS/MS is a major advantage for norpropoxyphene analysis, allowing it to be distinguished from its rearrangement product. wustl.edu
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. europa.eu A linear calibration curve is essential for accurate quantification. For example, one LC-MS/MS method for norpropoxyphene demonstrated linearity over a concentration range of 0.5 to 80 ng/mL. researchgate.net
Matrix Effects in Complex Chemical Systems
Matrix effects are a significant challenge in quantitative analysis, particularly when using electrospray ionization (ESI) in LC-MS. wikipedia.org These effects occur when co-eluting compounds from the sample matrix either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. wikipedia.org Biological matrices such as blood, urine, and tissue homogenates are complex and can contain numerous endogenous compounds that may interfere with the analysis. unitedchem.comnih.govnih.gov
Several strategies can be employed to mitigate matrix effects, including:
Effective sample preparation: Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help to remove interfering compounds from the sample before analysis. unitedchem.com
Chromatographic separation: Optimizing the liquid chromatography method to separate the analyte from matrix components can reduce ion suppression or enhancement.
Use of isotopically labeled internal standards: Deuterated internal standards, such as norpropoxyphene-d5, are chemically identical to the analyte but have a different mass. caymanchem.com They co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of the analyte signal. nih.gov
Standard addition: In cases of severe or unknown matrix effects, the standard addition method can be used, where known amounts of the analyte are added to the sample to create a calibration curve within the sample matrix itself. wikipedia.org
Robustness and Reproducibility of Assays
The robustness and reproducibility of analytical assays are critical parameters in method validation, ensuring that a method is reliable and fit for its intended purpose. fda.govjddtonline.info Robustness refers to the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. fda.gov Reproducibility assesses the agreement between results obtained in different laboratories, often by different analysts using different equipment. gavinpublishers.com
For Nor Propoxyphene Maleate, ensuring assay robustness and reproducibility presents unique challenges due to the compound's inherent chemical instability in solution. cerilliant.com Research has shown that Nor Propoxyphene is susceptible to degradation and transformation, which can significantly impact the accuracy and consistency of quantification if not properly controlled. cerilliant.com
Factors Influencing Assay Robustness:
Studies have identified several critical parameters that must be carefully controlled to ensure the robustness of assays for Nor Propoxyphene Maleate. These factors primarily relate to the sample preparation and storage conditions.
Solvent and pH: Nor Propoxyphene Maleate exhibits different stability profiles depending on the solvent and pH of the solution. In neutral solutions, such as methanol or acetonitrile, Nor Propoxyphene gradually converts to a cyclic intermediate degradant (NPD). cerilliant.com Conversely, in the presence of a strong base, it rapidly and quantitatively converts to Norpropoxyphene Amide. cerilliant.com This chemical behavior means that any analytical method must precisely define and control the pH and solvent composition of the sample and standard solutions to yield consistent results. Many gas chromatography/mass spectrometry (GC/MS) methods intentionally incorporate a base-catalyzed conversion to the more stable Norpropoxyphene Amide to improve chromatography and ensure reproducibility. cerilliant.comresearchgate.net
Temperature and Storage Time: The degradation of Nor Propoxyphene to its cyclic intermediate (NPD) is time and temperature-dependent. cerilliant.com Storage at room temperature leads to faster degradation compared to freezer storage, although conversion still occurs at lower temperatures over extended periods. cerilliant.com For example, nearly complete conversion to NPD can occur within 18 months even when stored in a freezer. cerilliant.com Therefore, assay protocols must specify strict storage conditions and maximum holding times for prepared samples to maintain sample integrity and ensure reproducible results.
To enhance the reproducibility of quantitative assays, particularly in complex biological matrices, specific strategies are employed. One such strategy involves the use of multiple internal standards. An improved GC method for propoxyphene and norpropoxyphene utilized two separate extractions and two different internal standards (SKF 525A for the parent drug and dinor-LAAM for norpropoxyphene), which improved quantitative reproducibility by nearly 50%. nih.gov The use of a deuterated internal standard, such as (+)-Norpropoxyphene-d5, is also a common practice in GC-MS or LC-MS methods to ensure accurate quantification by correcting for analyte loss during sample preparation and instrumental analysis. caymanchem.comnih.gov
The table below summarizes key parameters that must be controlled to ensure the robustness of analytical methods for Nor Propoxyphene Maleate.
| Parameter | Variation | Potential Impact on Assay Results | Mitigation Strategy |
| pH of Solution | Variations in pH (acidic, neutral, basic) | Inconsistent conversion of Nor Propoxyphene to degradants (NPD) or Norpropoxyphene Amide, leading to inaccurate quantification. cerilliant.com | Strict buffering of solutions; intentional quantitative conversion to a single stable derivative (e.g., Norpropoxyphene Amide) for analysis. cerilliant.com |
| Solvent Choice | Use of different solvents (e.g., Methanol, Acetonitrile) | Rate of degradation to NPD can vary, affecting analyte concentration. cerilliant.com | Specification of a single solvent system for all samples and standards in the method protocol. cerilliant.com |
| Sample Storage Temperature | Fluctuations between room temperature and frozen | Accelerated degradation at higher temperatures, leading to lower measured concentrations of the target analyte. cerilliant.com | Strict adherence to specified storage conditions (e.g., -20°C) and defined sample analysis times. cerilliant.commedkoo.com |
| Sample Age | Extended time between preparation and analysis | Gradual conversion to NPD even under frozen conditions, leading to decreased analyte concentration over time. cerilliant.com | Establishing and adhering to a maximum validated storage period for prepared samples. cerilliant.com |
Reference Standard Characterization and Certification
The accuracy of any quantitative analysis relies heavily on the quality of the reference standard used for calibration. For Nor Propoxyphene Maleate, reference standards are available as both analytical reference standards and Certified Reference Materials (CRMs). caymanchem.comcaymanchem.com CRMs provide the highest level of accuracy and traceability for analytical measurements.
The characterization and certification of a Nor Propoxyphene Maleate reference standard is a rigorous process designed to confirm its identity, purity, and concentration. caymanchem.com This process is conducted by accredited manufacturers and involves a comprehensive suite of analytical tests. caymanchem.comsupelco.com.tw
Characterization:
The identity and structure of the reference material are confirmed using multiple analytical techniques. This typically includes:
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the molecule. cerilliant.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the identity of the compound and its salt form. cerilliant.com
Chromatographic Techniques (HPLC, GC): To determine purity and identify the presence of any impurities or degradants. cerilliant.com The chemical instability of Nor Propoxyphene makes stability-indicating chromatographic methods crucial for characterization. fda.govcerilliant.com
The characterization process also involves assessing the material for potential impurities, which could include related compounds from the synthesis process or degradation products like Norpropoxyphene Amide and the cyclic intermediate NPD. cerilliant.comsigmaaldrich.com
Certification:
For a reference standard to be classified as a Certified Reference Material (CRM), it must be produced and tested under internationally recognized quality standards, such as ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories) and ISO 17034 (General requirements for the competence of reference material producers). caymanchem.com
The certification process involves:
Purity Assessment: The purity of the Nor Propoxyphene Maleate material is determined using a mass balance approach, which combines results from several analytical techniques. This may include chromatographic purity (e.g., by HPLC or GC), water content (by Karl Fischer titration), residual solvent content (by headspace GC), and inorganic content.
Concentration Assignment: For solution-based CRMs, the concentration is certified through precise gravimetric preparation and verified using a validated quantitative analytical method, often HPLC or LC-MS, calibrated against a well-characterized primary reference material. mckesson.comsigmaaldrich.com
Uncertainty Calculation: A critical component of certification is the calculation of the measurement uncertainty associated with the certified value (e.g., concentration). This uncertainty budget accounts for all potential sources of error in the characterization and measurement process. caymanchem.com
Metrological Traceability: The certified value is linked to national or international standards through an unbroken chain of calibrations, establishing metrological traceability. caymanchem.com
The results of this entire process are documented in a Certificate of Analysis (CoA). caymanchem.commedchemexpress.comlgcstandards.com The CoA for a Nor Propoxyphene Maleate CRM provides the certified property value (e.g., concentration as free base), its associated uncertainty, and a statement of traceability, giving users confidence in the standard's suitability for its intended use in quantitative analysis and method validation. caymanchem.com
The table below provides an example of typical characterization data for a Nor Propoxyphene Maleate reference standard.
| Property | Typical Specification/Value |
| Formal Name | (αS)-α-[(1R)-1-methyl-2-(methylamino)ethyl]-α-phenyl-benzeneethanol propanoate (ester), 2Z-butenedioate caymanchem.comcaymanchem.com |
| CAS Number | 159208-83-0 medkoo.comcaymanchem.com |
| Molecular Formula | C₂₁H₂₇NO₂ • C₄H₄O₄ caymanchem.comcaymanchem.com |
| Formula Weight | 441.5 g/mol caymanchem.com |
| Formulation (CRM) | 1 mg/mL solution in methanol (as free base) caymanchem.comsigmaaldrich.com |
| Purity (Neat Material) | ≥98% |
| Accreditation | Manufactured and tested under ISO/IEC 17025 & ISO 17034 caymanchem.com |
Theoretical and Computational Chemistry Approaches to nor Propoxyphene Maleate Salt
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanics forms the fundamental basis for describing the electronic structure of molecules, which in turn governs their reactivity. researchgate.net QM calculations solve the Schrödinger equation for a given molecule to provide information about electron distribution, molecular orbital energies, and other electronic properties.
Density Functional Theory (DFT) is a class of quantum mechanical methods that has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. mdpi.comgithub.io DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a molecule are a functional of the electron density. mdpi.com This approach is significantly faster than traditional wave-function-based methods, making it suitable for larger molecules like Norpropoxyphene (B1213060).
For Norpropoxyphene Maleate (B1232345) Salt, DFT calculations can be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms in the norpropoxyphene cation and the maleate anion.
Calculate Electronic Properties: Predict properties such as ionization potential, electron affinity, and the distribution of electronic charge. This helps in identifying electrophilic and nucleophilic sites within the molecule.
Analyze the Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy and shape of these orbitals indicate where the molecule is most likely to donate or accept electrons.
Simulate Vibrational Spectra: Predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental spectra to confirm its structure.
Investigate Reaction Mechanisms: Model the transition states and energy barriers of chemical reactions involving Norpropoxyphene, providing insights into its degradation pathways or its interaction with other chemical species. For instance, DFT can be used to study the proton transfer between the norpropoxyphene cation and the maleate anion. mdpi.com
Recent advancements in DFT, including the development of new functionals and dispersion corrections (e.g., B3LYP-D3), have improved the accuracy of calculations, especially for systems with non-covalent interactions, which are important in the salt form of the compound. nih.gov
Molecular Dynamics (MD) Simulations for Solution Behavior and Conformations
While QM methods are excellent for understanding static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves, changes conformation, and interacts with its environment, such as a solvent. mdpi.comresearchgate.net
For Norpropoxyphene Maleate Salt in an aqueous solution, MD simulations can provide valuable insights into:
Conformational Analysis: Norpropoxyphene is a flexible molecule with several rotatable bonds. MD simulations can explore the potential energy surface of the molecule to identify its most stable conformations and the energy barriers between them. nih.gov This is crucial as the conformation of a molecule can significantly affect its properties and interactions.
Solvation and Hydration: MD simulations explicitly model the interactions between the solute (Norpropoxyphene Maleate Salt) and solvent molecules (e.g., water). This allows for the study of the hydration shell around the molecule and the calculation of the free energy of solvation.
Ion Pairing: In solution, the norpropoxyphene cation and the maleate anion can exist as a solvent-separated ion pair or a contact ion pair. MD simulations can elucidate the dynamics and stability of these ion pairs. mdpi.com
Aggregation Behavior: At higher concentrations, drug molecules can self-assemble or aggregate. MD simulations can be used to investigate the initial stages of this process, which is important for understanding solubility and formulation. nih.gov
The results from MD simulations are often analyzed using metrics such as Root Mean Square Deviation (RMSD) to assess the stability of the simulation, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. researchgate.net
Prediction of Physicochemical Properties (e.g., pKa, LogP, LogD)
Computational methods are widely used to predict the physicochemical properties of drug candidates, which are critical for their performance.
| Property | Predicted Value (Illustrative) | Computational Method | Significance |
| pKa | 9.5 ± 0.5 | QM methods (e.g., with COSMO or SMD solvation models), Empirical methods | The pKa of the secondary amine in norpropoxyphene determines its ionization state at a given pH, which affects its solubility, permeability, and binding. peerj.com |
| LogP | 3.8 ± 0.4 | Fragment-based methods, Atom-based methods | LogP (octanol-water partition coefficient) is a measure of lipophilicity, which influences membrane permeability and protein binding. |
| LogD | Varies with pH | Calculated from LogP and pKa | LogD is the distribution coefficient at a specific pH and is a more accurate descriptor of lipophilicity for ionizable compounds like norpropoxyphene. |
Aqueous solubility is a key determinant of a drug's bioavailability. nih.gov In silico models for solubility prediction can be broadly categorized into two types:
QSAR (Quantitative Structure-Activity Relationship) Models: These models are based on statistical correlations between the chemical structure and experimental solubility data for a large set of compounds. Descriptors used in these models can include molecular weight, LogP, and topological polar surface area (TPSA). researchgate.net
First-Principles Methods: These methods use thermodynamic cycles and QM calculations to compute the free energy of solvation, which is then related to solubility. While more computationally intensive, they can be more accurate for novel compounds.
For Norpropoxyphene Maleate Salt, a combination of these models could be used to estimate its intrinsic solubility and its solubility at different pH values.
Amphiphilicity, the presence of both hydrophobic (lipophilic) and hydrophilic (polar) regions in a molecule, is a critical factor in drug-target interactions and membrane transport. The amphiphilic nature of norpropoxyphene arises from its two phenyl rings and hydrocarbon backbone (hydrophobic) and its secondary amine and ester groups (hydrophilic).
Amphiphilicity can be quantified computationally by calculating the molecule's three-dimensional hydrophobic and hydrophilic moments. These moments describe the asymmetry of the hydrophobic and hydrophilic regions. MD simulations can also be used to study the molecule's orientation and behavior at an oil-water interface, providing a dynamic measure of its amphiphilicity. nih.gov
Structure-Activity Relationships (SAR) in a Chemical Context
While SAR is often discussed in a pharmacological context, it can also be applied to understand the chemical reactivity and stability of a molecule. arxiv.org For Norpropoxyphene, computational methods can be used to explore how modifications to its structure affect its chemical properties, excluding its interaction with biological targets.
Examples of chemical SAR studies for Norpropoxyphene could include:
Hydrolysis of the Ester Group: The propionate (B1217596) ester in Norpropoxyphene is susceptible to hydrolysis. QM calculations could be used to model the mechanism of both acid-catalyzed and base-catalyzed hydrolysis. By systematically modifying the substituents on the phenyl rings or the alcohol portion of the ester, one could establish a relationship between the electronic structure and the rate of hydrolysis.
Oxidation of the Secondary Amine: The secondary amine can be oxidized. Computational models can predict the susceptibility of the amine to oxidation by various reagents by calculating the ionization potential and the stability of the resulting radical cation.
Reactivity of the Phenyl Rings: The phenyl rings can undergo electrophilic aromatic substitution. DFT-based reactivity descriptors, such as the Fukui function or local softness, can be calculated to predict the most likely sites for electrophilic attack. mdpi.com
These studies are valuable for understanding the chemical stability of Norpropoxyphene Maleate Salt under various conditions, which is crucial for its synthesis, formulation, and storage.
Computational Approaches for Degradation Pathway Prediction and Mechanism Elucidation
The chemical stability of active pharmaceutical ingredients (APIs) is a critical factor in drug development and formulation. Degradation of an API can lead to loss of potency and the formation of potentially toxic impurities. Computational chemistry offers powerful in silico tools for predicting the degradation pathways of drug molecules and elucidating the intricate mechanisms of their decomposition. These theoretical approaches can significantly reduce the experimental effort required in forced degradation studies by identifying the most probable degradation products and the conditions that favor their formation.
Methodologies such as Density Functional Theory (DFT) and other quantum mechanical approaches are widely used to model the reactivity of pharmaceutical compounds. 3ds.com These methods allow for the calculation of molecular properties that govern chemical stability, such as bond dissociation energies (BDEs), reaction enthalpies, and the energy barriers of reaction transition states. 3ds.com By mapping the potential energy surface of a degradation reaction, researchers can identify the lowest energy pathways and, consequently, the most likely degradation mechanisms.
General strategies for predicting degradation computationally often involve subjecting a molecule to virtual stressors that mimic experimental forced degradation conditions. These can include modeling reactions with water for hydrolysis, with molecular oxygen for oxidation (autoxidation), or simulating the effects of heat. 3ds.compurdue.edu For instance, the propensity for a molecule to undergo autoxidation can be estimated by calculating the BDE of its various X-H bonds (where X can be C, N, O, etc.). A lower BDE suggests a higher susceptibility to hydrogen abstraction, which is often the initiating step in radical-mediated oxidation. 3ds.com
In the context of norpropoxyphene, a primary degradation pathway of significant analytical importance is its intramolecular cyclization. cerilliant.com Experimental studies using techniques like liquid chromatography-mass spectrometry (LC/MS) and nuclear magnetic resonance (NMR) have shown that norpropoxyphene can form a cyclic intermediate in solution. cerilliant.com This transformation is particularly relevant as it can be catalyzed by basic conditions, which were often used in older analytical methods, leading to the potential misidentification or inaccurate quantification of norpropoxyphene. cerilliant.comwustl.edu The degradation product is a dehydrated rearrangement product, which is also found as a metabolite in urine. mdpi.com
Computational chemistry provides the ideal framework to investigate the mechanism of this cyclization in detail. A theoretical study would typically involve the following steps:
Conformational Analysis: The first step would be to determine the low-energy conformations of the norpropoxyphene molecule. The feasibility of an intramolecular reaction is highly dependent on the spatial proximity of the reacting functional groups.
Modeling the Reaction Coordinate: Researchers would model the proposed cyclization pathway. For norpropoxyphene, this involves the nucleophilic attack of the secondary amine onto the ester carbonyl carbon. The distance between the nitrogen atom and the carbonyl carbon would be systematically varied to map the reaction coordinate.
Transition State Search: A key objective is to locate the transition state (TS) structure for the cyclization reaction. The TS represents the highest energy point along the reaction pathway, and its energy determines the activation barrier for the reaction. Sophisticated algorithms are used to find this first-order saddle point on the potential energy surface.
Energy Profile Calculation: By calculating the relative energies of the reactant (norpropoxyphene), the transition state, and the resulting intermediate/product, a complete energy profile of the reaction can be constructed. This profile provides quantitative data on the thermodynamic and kinetic feasibility of the proposed degradation pathway. For example, a reaction with a calculated energy barrier of less than 85 kcal/mol is often considered thermodynamically favored. 3ds.com
Solvent and Catalyst Effects: The influence of the solvent (e.g., methanol) and catalysts (e.g., a base) can be incorporated into the calculations. Explicit solvent molecules or implicit continuum solvent models can be used to simulate the reaction environment more accurately. The role of a base in deprotonating the secondary amine, thereby increasing its nucleophilicity, can also be modeled to explain the observed base catalysis. cerilliant.com
While a specific, published computational study detailing the degradation of norpropoxyphene maleate salt is not available, the principles described above are routinely applied to other pharmaceuticals. 3ds.comrsc.org The data generated from such a study would be invaluable for understanding the intrinsic stability of the molecule and for developing analytical methods that prevent its degradation during sample processing.
To illustrate the type of data generated from such a computational study, the following hypothetical tables are presented.
Table 1: Calculated Relative Energies for the Proposed Cyclization of Norpropoxyphene
| Structure | Method/Basis Set | Solvent Model | Relative Energy (kcal/mol) |
| Norpropoxyphene (Reactant) | B3LYP/6-31G(d) | PCM (Methanol) | 0.00 |
| Transition State (Cyclization) | B3LYP/6-31G(d) | PCM (Methanol) | +25.8 |
| Cyclic Intermediate | B3LYP/6-31G(d) | PCM (Methanol) | -5.2 |
Note: The data in this table is illustrative and based on typical values for similar intramolecular reactions. It does not represent experimentally verified results for norpropoxyphene.
Table 2: Key Geometric Parameters of the Calculated Transition State
| Parameter | Description | Calculated Value (Å) |
| N-C(carbonyl) distance | Distance between the nucleophilic nitrogen and the electrophilic carbonyl carbon | 2.15 |
| C=O bond length | Length of the carbonyl bond being attacked | 1.28 |
Note: The data in this table is illustrative and represents the kind of geometric information that would be obtained from a transition state calculation.
By applying these computational approaches, a detailed, quantitative understanding of the degradation pathways of norpropoxyphene maleate salt can be achieved, complementing experimental findings and aiding in the development of stable pharmaceutical products and reliable analytical methods.
Future Directions in Chemical Research of nor Propoxyphene Maleate Salt
Development of Novel Green Synthetic Routes
The traditional multi-step synthesis of complex pharmaceutical molecules like Norpropoxyphene (B1213060) often involves processes that generate significant chemical waste and utilize hazardous reagents. mdpi.com Future research is poised to pivot towards "green chemistry" principles to develop more sustainable and efficient synthetic pathways. rsc.orgbenthamdirect.com The structure of Norpropoxyphene, featuring both an ester and a secondary amine, presents a unique opportunity for the application of modern green synthetic methods.
Key areas of exploration include:
Biocatalysis: The use of enzymes to catalyze specific reactions offers superior selectivity under mild conditions, significantly reducing waste. mdpi.comter-arkhiv.ru For Norpropoxyphene, a chemoenzymatic route could be designed. For instance, a lipase (B570770) could be employed for the highly selective esterification step, while a reductive aminase or a catalyst operating via a "hydrogen borrowing" mechanism could be used for the formation of the secondary amine. nih.govacs.org These enzymatic methods can shorten synthesis routes and often eliminate the need for protecting groups, improving atom economy. mdpi.com
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction times for key transformations, such as the formation of amides from esters and amines, compared to conventional heating. mdpi.org A future research direction would be to develop a solvent-free or low-solvent microwave-assisted method for the final steps of Norpropoxyphene synthesis, reducing energy consumption and the use of volatile organic compounds.
Use of Renewable Feedstocks: A long-term goal in green chemistry is the use of starting materials derived from renewable biomass rather than petrochemical sources. rsc.org Research could focus on identifying bio-based precursors that can be efficiently converted into the core scaffold of Norpropoxyphene.
Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches for Norpropoxyphene
| Feature | Conventional Synthesis | Potential Green Synthetic Route |
| Catalysts | Often uses strong acids/bases, metal catalysts. | Utilizes biocatalysts (e.g., lipases, aminases) or advanced, low-loading metal catalysts. mdpi.comrsc.org |
| Solvents | Typically relies on volatile organic solvents. | Aims for solvent-free conditions or use of green solvents (water, supercritical CO2). mdpi.orgacs.org |
| Energy | Often requires prolonged heating. | Employs energy-efficient methods like microwave irradiation or ambient temperature enzymatic reactions. mdpi.org |
| Waste | Generates stoichiometric byproducts and waste. | High atom economy with minimal waste generation. rsc.org |
| Selectivity | May require protecting groups to achieve chemo- and stereoselectivity. | High intrinsic selectivity of enzymes often negates the need for protecting groups. mdpi.com |
Advanced Spectroscopic Probes for Real-Time Degradation Monitoring
A significant challenge in the handling and storage of Norpropoxyphene is its chemical instability, leading to the formation of degradation products. illinois.eduacs.orgnih.gov Traditional methods for stability testing, such as High-Performance Liquid Chromatography (HPLC), are powerful but are offline, destructive, and time-consuming. Future research will likely focus on implementing Process Analytical Technology (PAT) for real-time, non-destructive monitoring. mt.comwikipedia.orgbruker.com
PAT is a framework encouraged by regulatory bodies like the FDA that uses in-line analytical tools to monitor critical parameters in real-time to ensure final product quality. wikipedia.orgnih.gov For Norpropoxyphene Maleate (B1232345) Salt, this would involve:
Raman Spectroscopy: This technique provides a molecular fingerprint of the compound and is highly specific. researchgate.netpharmid.com A fiber-optic Raman probe could be inserted directly into a storage container or reaction vessel to continuously monitor the vibrational spectrum. researchgate.net This would allow for the real-time tracking of the decrease in Norpropoxyphene's characteristic spectral peaks and the simultaneous emergence of peaks corresponding to its degradation products, providing immediate insight into the kinetics of degradation without sample removal. mdpi.commdpi.com
Fluorescence Spectroscopy: If either Norpropoxyphene or its degradation products are fluorescent, this highly sensitive technique could be employed. mdpi.com182.160.97 Changes in the fluorescence emission spectrum or intensity over time can be correlated with the degradation process. This method is particularly useful for detecting very low levels of degradation products. mdpi.comresearchgate.net
Table 2: Comparison of Analytical Techniques for Degradation Monitoring
| Technique | Principle | Mode | Throughput | Key Advantage for Norpropoxyphene |
| HPLC | Chromatographic Separation | Offline | Low | High accuracy and sensitivity for quantitation of known degradants. |
| Raman Spectroscopy | Inelastic light scattering | In-line/On-line | High | Non-destructive, real-time monitoring of molecular structure changes. researchgate.netmdpi.com |
| Fluorescence Spectroscopy | Molecular light emission | In-line/On-line | High | Extremely high sensitivity for fluorescent species; can elucidate degradation pathways. mdpi.com |
Mechanistic Studies of Biotransformation Utilizing Engineered Enzyme Systems
Norpropoxyphene is the major metabolite of propoxyphene, formed through N-demethylation primarily by cytochrome P450 (CYP) enzymes. nih.govdergipark.org.tr Understanding the subsequent metabolic fate of Norpropoxyphene itself is crucial for a complete toxicological profile. Future research can move beyond using liver microsomes and towards more precise, molecular-level investigations using engineered enzyme systems. nih.gov
This advanced approach would involve:
Recombinant Enzyme Panels: Utilizing panels of individually expressed human drug-metabolizing enzymes (e.g., various CYP isoforms, UGTs, SULTs) to screen for the biotransformation of Norpropoxyphene. nih.govnih.gov This allows for the unambiguous identification of the specific enzymes responsible for its clearance and the structure of the resulting metabolites. nih.gov
Site-Directed Mutagenesis: Once the key metabolizing enzymes (e.g., CYP2D6 or CYP3A4) are identified, site-directed mutagenesis can be used to alter specific amino acids in the enzyme's active site. nih.govresearchgate.net By observing how these mutations affect the rate and regioselectivity of Norpropoxyphene metabolism, researchers can map the precise molecular interactions between the substrate and the enzyme, providing deep mechanistic insight. nih.govacs.org This can help explain inter-individual variability in metabolism.
Table 3: Applications of Engineered Enzyme Systems in Norpropoxyphene Metabolism Studies
| Engineered System | Application | Research Question Answered |
| Panel of Recombinant CYPs | Reaction Phenotyping | Which specific human CYP enzymes are responsible for metabolizing Norpropoxyphene? nih.gov |
| Site-Directed Mutagenesis of a specific CYP | Mechanistic Elucidation | Which amino acid residues in the active site are critical for binding and turning over Norpropoxyphene? nih.govresearchgate.net |
| Whole-Cell Biocatalyst (e.g., engineered E. coli) | Preparative Metabolite Synthesis | How can we produce specific, difficult-to-synthesize metabolites of Norpropoxyphene in sufficient quantities for use as analytical standards? chimia.chnih.gov |
Applications in Analytical Reference Standard Development and Quality Control
Norpropoxyphene Maleate Salt is established as a critical analytical reference standard, available as a Certified Reference Material (CRM), for forensic and research applications. mdpi.comnih.govresearchgate.net The role of a CRM is to provide a benchmark of known purity and identity against which analytical measurements can be calibrated, ensuring the accuracy, reliability, and comparability of results between different laboratories. slideshare.net
Future directions in this area are less about novel discovery and more about expanding the utility and quality of the standard:
Development of Isotope-Labeled Standards: The synthesis of stable isotope-labeled (e.g., deuterium, ¹³C) Norpropoxyphene Maleate Salt is a key area of development. These labeled standards are invaluable for quantitative analysis using mass spectrometry (LC-MS), as they serve as ideal internal standards, correcting for variations in sample preparation and instrument response.
Characterization of Degradation Products: As Norpropoxyphene is known to be unstable, the synthesis and certification of its major degradation products as separate reference materials are essential. nih.govrsc.org This would allow quality control laboratories to not only quantify the loss of the parent compound but also to accurately identify and quantify the impurities and degradants that form over time.
Inter-laboratory Proficiency Testing: The continued use of Norpropoxyphene Maleate Salt CRM in proficiency testing schemes is crucial for ensuring a high standard of analytical performance in forensic and toxicological laboratories worldwide.
Exploration of Supramolecular Chemistry and Cocrystal Formation
Supramolecular chemistry focuses on the non-covalent interactions between molecules. slideshare.netnumberanalytics.com A key application in pharmaceuticals is the formation of cocrystals, which are crystalline structures containing the active pharmaceutical ingredient (API) and a benign coformer held together in a specific stoichiometric ratio by non-ionic interactions, most commonly hydrogen bonds. researchgate.netbiotech-asia.org
Given the known chemical instability of Norpropoxyphene, crystal engineering through cocrystallization presents a highly promising avenue for future research. illinois.edunih.govnih.gov The goal would be to form a new solid-state form with enhanced stability without altering the molecule's covalent structure. biotech-asia.org
Future research should focus on:
Rational Coformer Selection: The design of cocrystals relies on predictable intermolecular interactions, such as hydrogen bonds. rsc.org The Norpropoxyphene molecule contains hydrogen bond acceptors (carbonyl oxygen of the ester) and a hydrogen bond donor/acceptor (the secondary amine). Potential coformers could be selected from the FDA's Generally Regarded as Safe (GRAS) list and would contain complementary functional groups, such as carboxylic acids or amides, that can form robust hydrogen-bonded structures (supramolecular synthons) with Norpropoxyphene. acs.orgbiotech-asia.org
Screening and Formation: Various methods can be used to screen for cocrystal formation, including liquid-assisted grinding, slurry conversion, and solvent evaporation. acs.orgnih.gov Positive hits would then be scaled up and fully characterized.
Physicochemical Characterization: Any new cocrystal form would need to be thoroughly analyzed to confirm its structure and to determine if it offers improved stability compared to the maleate salt. This would involve comparing properties like melting point, hygroscopicity, and degradation rate under stress conditions. nih.gov The formation of a stable cocrystal could significantly improve the shelf-life and reliability of Norpropoxyphene as an analytical standard. acs.org
Q & A
Q. What statistical methods are recommended for analyzing dose-response contradictions in this compound toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
